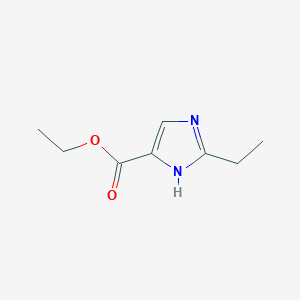

ethyl 2-ethyl-1H-imidazole-5-carboxylate

概要

説明

Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with ethylamine to form an intermediate, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

化学反応の分析

Nucleophilic Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis to form 2-ethyl-1H-imidazole-5-carboxylic acid under alkaline conditions (e.g., NaOH/EtOH at reflux) .

-

Transesterification with alcohols (e.g., methanol) in the presence of acid catalysts to yield methyl esters .

Reagents & Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (33%), EtOH, reflux | 2-Ethyl-1H-imidazole-5-carboxylic acid |

| Transesterification | Methanol, H₂SO₄, 60°C | Methyl 2-ethyl-1H-imidazole-5-carboxylate |

Grignard Additions

The carbonyl group of the ester participates in nucleophilic additions. For instance:

Example Reaction Pathway

-

This compound + CH₃MgBr → Intermediate alkoxide

-

Acidic workup → 2-(2-Hydroxypropan-2-yl)-2-ethyl-1H-imidazole-5-carboxylate .

Condensation Reactions

The imidazole ring facilitates condensation with aldehydes or amines:

-

Schiff base formation with primary amines (e.g., aniline) under reflux.

-

Heterocyclization with aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) using Na₂S₂O₄ in DMSO .

Key Findings

-

Condensation with aldehydes yields benzimidazole derivatives, useful in pharmaceutical synthesis .

-

Schiff bases exhibit enhanced biological activity, including antimicrobial properties.

Oxidation

-

Imidazole N-Oxide Formation : Reaction with hydrogen peroxide or m-CPBA oxidizes the imidazole ring to N-oxides.

-

Side-Chain Oxidation : The ethyl group at position 2 can be oxidized to a ketone using KMnO₄.

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to 2-ethyl-1H-imidazole-5-methanol.

-

Nitro Group Reduction (if introduced): Catalytic hydrogenation converts nitro to amine groups.

Data Table: Redox Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH, 50°C | 2-Ethyl-1H-imidazole-5-carboxylate N-oxide |

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 2-Ethyl-1H-imidazole-5-methanol |

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at reactive positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 (meta to ester).

-

Halogenation : Br₂ in CHCl₃ brominates the ring at position 4.

Regioselectivity

The electron-withdrawing ester group directs electrophiles to position 4. For example:

-

Nitration yields ethyl 4-nitro-2-ethyl-1H-imidazole-5-carboxylate .

Coordination Chemistry

The imidazole nitrogen coordinates with metal ions (e.g., Co²⁺, Zn²⁺), forming complexes that inhibit photosynthetic electron transport.

Example Complex

-

[Co(this compound)₃]Cl₂ : Synthesized in ethanol, this complex disrupts ATP synthesis in chloroplasts.

Industrial-Scale Modifications

科学的研究の応用

Pharmaceutical Development

Ethyl 2-ethyl-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds targeting metabolic disorders, enhancing drug efficacy and specificity.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit potential anticancer properties. Studies demonstrate its ability to inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis .

Agrochemical Applications

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role includes enhancing crop protection and promoting growth, which is vital for sustainable agricultural practices.

Table: Agrochemical Formulations

| Compound Name | Functionality | Application Area |

|---|---|---|

| This compound | Growth enhancer | Crop protection |

| Other Imidazole Derivatives | Pest resistance | Sustainable agriculture |

Biochemical Research

This compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. The imidazole ring's ability to coordinate with metal ions allows it to influence enzymatic reactions significantly.

Example: Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic processes, such as those in the electron transport chain, thus affecting ATP synthesis .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials, particularly coatings and polymers. Its unique structural features contribute to enhanced durability and performance.

Case Study: Coating Applications

Research on coatings incorporating imidazole derivatives has shown improved resistance to environmental degradation, making them suitable for applications in harsh conditions .

作用機序

The mechanism of action of ethyl 2-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

- Ethyl 1H-imidazole-4-carboxylate

- Ethyl 2-amino-1H-imidazole-5-carboxylate

- Etomidate (R- (+)-ethyl-1- (1-phenylethyl)-1H-imidazole-5-carboxylate)

Uniqueness

Ethyl 2-ethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

生物活性

Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of the Compound

This compound is a derivative of imidazole, characterized by its ability to interact with various biological targets. Its structure allows it to engage in coordination with metal ions, influencing enzymatic activities and cellular processes. The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Target Interactions

The compound exhibits high affinity for multiple receptors and enzymes, which is typical of imidazole derivatives. Its mechanism involves binding to specific sites on enzymes, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor.

Biochemical Pathways

this compound influences several biochemical pathways, including those involved in energy metabolism. By modulating the activity of key enzymes in the electron transport chain, it can affect ATP production and overall cellular energy homeostasis .

Cellular Effects

The compound's interaction with cellular components leads to various effects:

- Cell Signaling : It can alter cell signaling pathways by interacting with proteins involved in signal transduction.

- Gene Expression : The compound may influence gene expression through interactions with transcription factors, leading to upregulation or downregulation of specific genes.

- Metabolic Modulation : At different concentrations, it can either enhance or inhibit metabolic pathways, demonstrating dose-dependent effects on cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition rates. For example:

- Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Studies have also highlighted its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various imidazole derivatives, this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the bacterial strain tested .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound can inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell cycle regulation. The results showed a reduction in cell viability at higher concentrations, suggesting a potential for therapeutic use in cancer treatment .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

特性

IUPAC Name |

ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNBIUEMFKJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665312 | |

| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773138-27-5 | |

| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。